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molecular formula C13H16O3 B2769038 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane CAS No. 36014-34-3

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane

Cat. No. B2769038
M. Wt: 220.268
InChI Key: KLJPDBDQSBKEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474963

Procedure details

A 3,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer, a reflux condenser and a 250 mL addition funnel. The flask was charged with H2O (1,500 mL) and 70% HClO4 (1 mL) and heated to ca. 80° C. while stirring vigorously (ca. 750 rpm). 4-Allyl-2-methoxyphenyl glycidyl ether was placed in the addition funnel and was added dropwise to the reaction mixture over a 4-5 hour period. The reaction mixture was stirred for 48 hours at ca. 80° C. The mixture was then allowed to cool and was neutralized with 5% Na2CO3. The phases were separated and the aqueous phase extracted with CH2Cl2 (1,500 mL). The CH2Cl2 and H2 were removed from the 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, i.e., ##STR23## by evaporation in vacuo to yield a pale amber oil (355 g, 97%) which crystallized on standing; mp 77°-79° C. (recrystallized from benzend).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
HClO4
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]=[CH2:14])=[CH:8][C:7]=1[O:15][CH3:16])[CH:2]1[O:4][CH2:3]1.C([O-])([O-])=[O:18].[Na+].[Na+]>O>[CH2:12]([C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:1][CH:2]([OH:4])[CH2:3][OH:18])=[C:7]([O:15][CH3:16])[CH:8]=1)[CH:13]=[CH2:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=C(C=C(C=C1)CC=C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
HClO4
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously (ca. 750 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer, a reflux condenser and a 250 mL addition funnel
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture over a 4-5 hour period
Duration
4.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 48 hours at ca. 80° C
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (1,500 mL)
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 and H2 were removed from the 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, i.e., ##STR23## by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC(=C(OCC(CO)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 355 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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